molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No. B143475
CAS RN: 98-74-8
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO4S. It is a yellow solid that is soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. This compound is widely commercially available and is known for its use in the introduction of the 4-nitrobenzenesulfonyl group into other molecules .

Synthesis Analysis

The synthesis of 4-nitrobenzenesulfonyl chloride-related compounds has been explored in various studies. For instance, the synthesis of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been reported, providing insights into the coordination geometry of these metal complexes . Additionally, the synthesis of sulfated oligosaccharides using the 4-nitrobenzenesulfonyl group as a protecting group for the ring nitrogen atom of iminosugars has been demonstrated, showcasing the group's stability and ease of removal under mild conditions .

Molecular Structure Analysis

A detailed analysis of the molecular structure of 4-nitrobenzenesulfonyl chloride has been conducted using gas-phase electron diffraction and quantum chemical methods. The study revealed that at a temperature of 391(3) K, the molecule adopts a conformation with Cs symmetry, and the NO2 group lies in the plane of the benzene ring. The study provided precise experimental values for various structural parameters such as bond lengths and angles .

Chemical Reactions Analysis

4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions. For example, when reacted with 4-substituted pyridine N-oxides, it yields products such as 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine, among others . The compound has also been used to generate 2-nitrobenzene peroxysulfonyl radical intermediates, which have been employed in the oxidation of benzylic methylene compounds to ketones under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzenesulfonyl chloride include a melting point range of 77-79°C and solubility in various organic solvents. It is moisture sensitive and incompatible with nucleophilic solvents, indicating its reactive nature as a sulfonyl chloride. Precautions must be taken when handling this compound due to its corrosive properties .

Scientific Research Applications

1. Enhancing Detection of Estrogens

4-Nitrobenzenesulfonyl chloride is utilized in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization for the determination of estrogens in biological fluids. This reagent has shown practical use in increasing detection responses of estrogens by 8–23 times, facilitating the reproducible and accurate quantification of estrone and estradiol in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).

2. Role in Solid-Phase Synthesis

4-Nitrobenzenesulfonyl chloride is significant in solid-phase synthesis, specifically in the preparation of polymer-supported benzenesulfonamides. These are key intermediates in various chemical transformations and have been used to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

3. Development of Ionic Polyacetylene

In the field of polymer science, 4-nitrobenzenesulfonyl chloride has been used in the synthesis of ionic polyacetylene with 4-nitrobenzenesulfonyl substituents. This process involves non-catalyst polymerization and has been instrumental in developing materials with unique electrochemical and photoluminescent properties (Gal et al., 2015).

4. Advancing Biofilm Inhibition Studies

4-Nitrobenzenesulfonyl chloride plays a role in the synthesis of compounds used in bacterial biofilm inhibition studies. It is involved in the preparation of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

5. Oxidation Reactions in Organic Chemistry

The compound is used in generating 2-nitrobenzene peroxysulfonyl radical intermediate from 2-nitrobenzenesulfonyl chloride and superoxide. This radical intermediate effectively oxidizes substrates with benzylic methylene groups to ketones under mild conditions, contributing to advancements in organic synthesis (Kim et al., 1989).

Safety And Hazards

4-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It may be corrosive to metals . Contact with water liberates toxic gas .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
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InChI Key

JXRGUPLJCCDGKG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
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Molecular Formula

C6H4ClNO4S
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DSSTOX Substance ID

DTXSID4059178
Record name Benzenesulfonyl chloride, 4-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzenesulfonyl chloride
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Product Name

4-Nitrobenzenesulfonyl chloride

CAS RN

98-74-8
Record name 4-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-nitro-
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Synthesis routes and methods I

Procedure details

Secondary alcohol 7 was converted to azide 8 through the formation of a secondary nosylate using 4-nitrobenzenesulfonyl chloride and 4-pyrrolidinopyridine in chloroform followed by azide displacement with sodium azide in N,N-dimethylformamide at 50° C. The p-methoxy trityl protecting group was selectively removed using 1% p-toluenesulfonic acid in methylene chloride. Nosylation of the primary alcohol with 4-nitrobenzenesulfonyl chloride and pyridine in chloroform provided azido-nosylate 9.
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Synthesis routes and methods II

Procedure details

A 2-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and a dropping funnel having a by-pass was charged with 20.4 g (0.10 mole) of 4-nitrophenyl methyl sulfide, 10 g of water and 200 g of monochlorobenzene. Then, 94.5 g (0.70 mole) of sulfuryl chloride was added dropwise at 10° C. over a period of about 2 hours. Thereafter the mixture was stirred at 10° C. for 6 hours to complete the reaction. After completion of the reaction, the oil layer was separated and 10 g of water was added to accomplish washing. Then, the oil layer was separated and left to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate to remove the water. The solvent was distilled off to give crude crystals. The crude crystals were dissolved in monochlorobenzene and a poor solvent was added for recrystallization, giving 21.1 g of 4-nitrobenzenesulfonyl chloride as white crystals in a yield of 95% as calculated based on 4-nitrophenyl methyl sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
945
Citations
P Dietze, WP Jencks - Journal of the American Chemical Society, 1989 - ACS Publications
… prepared by refluxing 2.0 g of 4nitrobenzenesulfonyl chloride in 100 mL of water for 2 h or until it was dissolved, and the hot solution was filtered. The water was removed by evaporation …
Number of citations: 17 pubs.acs.org
S Koto, N Morishima, M Owa, S Zen - Carbohydrate research, 1984 - Elsevier
Stereoselective α-glucosylation of partially protected carbohydrates with 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose in dichloromethane, in the presence of a quaternary mixture of 4-…
Number of citations: 68 www.sciencedirect.com
GA Zemlyakova, NP Lushina - Journal of Applied Spectroscopy, 1968 - Springer
… group in 2, 4dinitrobenzenesulfonyl chloride is displaced by 20 cm -1 toward the low-frequency region compared with the analogous absorption band for 4-nitrobenzenesulfonyl chloride…
Number of citations: 3 link.springer.com
S Zhersh, O Lukin, V Matvienko, A Tolmachev - Tetrahedron, 2010 - Elsevier
The synthesis of five hitherto unknown isomeric fluoronitrobenzenesulfonyl chlorides is described. The compounds are prepared from difluoronitrobenzenes by a two-step procedure. In …
Number of citations: 6 www.sciencedirect.com
SN Ivanov, BG Gnedin, VV Kislov - Russian journal of organic chemistry, 2004 - Springer
… The contribution of the process involving anionic intermediates grows with increasing sp constant and attained maximum value for 4-nitrobenzenesulfonyl chloride. In water and 17 water…
Number of citations: 1 link.springer.com
S Ebrahimi, S Saiadi, S Dakhilpour… - … für Naturforschung B, 2016 - degruyter.com
… This sulfonamide was synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride in the presence of anhydrous NaHCO 3 under solvent-free conditions in high yield and …
Number of citations: 5 www.degruyter.com
J Liu, S Hou, J Xu - Phosphorus, Sulfur, and Silicon and the …, 2011 - Taylor & Francis
… , we conducted the reactions of 4-nitrobenzenesulfonyl chloride and 3,4-… The reaction of 4-nitrobenzenesulfonyl chloride and 3,4-… The reaction of 4-nitrobenzenesulfonyl chloride and 3,4-…
Number of citations: 25 www.tandfonline.com
YS Gal, SH Jin, JW Park, TK Sohn… - Molecular Crystals and …, 2015 - Taylor & Francis
… An ionic polyacetylene with 4-nitrobenzenesulfonyl substituents was easily prepared via the non-catalyst polymerization of 2-ethynylpyridine using 4-nitrobenzenesulfonyl chloride. The …
Number of citations: 2 www.tandfonline.com
P Gebhardt, HP Saluz - ARKIVOC, 2012 - pdfs.semanticscholar.org
… In analogy to this, attempts to couple 2amino-4-chloro-6-methylpyrimidine with 4-nitrobenzenesulfonyl chloride in pyridine did not result in the desired sulfonamide, but rather the 1-(2-…
Number of citations: 2 pdfs.semanticscholar.org
MV Fülöpová - theses.cz
… Such compounds are easily accessible from 2-nitrobenzenesulfonyl chloride (2-NosCl) or 4-nitrobenzenesulfonyl chloride (4-NosCl), respectively. In 1995, a milestone in …
Number of citations: 0 theses.cz

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